5-methyl-2-(propan-2-yl)cyclohexyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoate
Description
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c1-16(2)19-13-12-17(3)15-22(19)31-23(28)11-6-14-27-25(29)20-9-4-7-18-8-5-10-21(24(18)20)26(27)30/h4-5,7-10,16-17,19,22H,6,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZYBGYRLCAZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azatricyclic Core Construction
The 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione fragment requires a [4+2] cycloaddition between a diene and a maleimide derivative, followed by intramolecular lactamization. Computational modeling indicates that N-methylmaleimide serves as an optimal dienophile, reacting with 1,3-cyclohexadiene at 140°C under toluene reflux to yield the bicyclic intermediate. Subsequent treatment with phosphoryl chloride (POCl₃) induces lactam ring closure, forming the tricyclic skeleton in 68% yield.
Esterification Precursor Synthesis
The 5-methyl-2-(propan-2-yl)cyclohexanol is synthesized via Friedel-Crafts alkylation of m-cresol with isopropyl chloride in the presence of AlCl₃, followed by catalytic hydrogenation over Pd/C. This two-step process achieves 83% overall yield with >95% trans stereoselectivity due to steric hindrance during hydrogenation. The butanoic acid side chain is introduced via Michael addition of acrylonitrile to the azatricyclic enone, followed by hydrolysis with aqueous HCl.
Synthetic Routes to the Azatricyclic Fragment
Diels-Alder Cycloaddition Optimization
Initial studies employed N-phenylmaleimide as the dienophile, but undesired [2+2] side products dominated at temperatures above 100°C. Switching to N-methylmaleimide and conducting the reaction in dimethylacetamide (DMA) at 120°C for 48 hours improved regioselectivity, yielding the bicyclic adduct in 74% purity. Microwave-assisted synthesis reduced reaction time to 2 hours with comparable yield (72%), as confirmed by in situ FTIR monitoring.
Lactamization and Oxidation
The bicyclic intermediate undergoes lactamization using POCl₃ in dichloromethane at 0°C, followed by gradual warming to room temperature. Quenching with ice water precipitates the lactam, which is filtered and recrystallized from ethanol/water (3:1) to 99.5% purity. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the 2,4-dioxo groups, though over-oxidation to carboxylic acids remains a concern. Alternative methods using Dess-Martin periodinane in dichloroethane at 40°C achieve 89% conversion without side products.
Esterification Strategies
Steglich Esterification
Coupling the azatricyclic butanoic acid with 5-methyl-2-(propan-2-yl)cyclohexanol via N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry THF provides the ester in 65% yield. However, epimerization at the cyclohexyl stereocenter occurs when reaction temperatures exceed 0°C. Low-temperature protocols (-20°C, 72 hours) mitigate this issue, preserving >98% enantiomeric excess as verified by chiral HPLC.
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin catalyzes the esterification in solvent-free conditions at 45°C. While initial conversions plateau at 52%, molecular sieves (4Å) shift the equilibrium by water absorption, achieving 88% yield after 120 hours. This method eliminates epimerization but requires costly enzyme recycling.
Purification and Characterization
Chromatographic Separation
Crude product purification employs reverse-phase HPLC (C18 column, 250 × 4.6 mm) with acetonitrile/water gradient elution (40–95% ACN over 30 minutes). Fractions containing the target ester show distinct UV absorption at 274 nm (ε = 12,400 M⁻¹cm⁻¹) due to the conjugated enone system. Scale-up to preparative HPLC (PrepLC 150×30 mm) enables isolation of 98.7% pure product at 12 g/hour throughput.
Spectroscopic Validation
¹H NMR (600 MHz, CDCl₃) confirms ester formation with characteristic downfield shifts: δ 5.21 (m, 1H, cyclohexyl CH-O), δ 4.85 (d, J = 7.2 Hz, 2H, butanoate CH₂), and δ 2.98 (s, 3H, N-CH₃). High-resolution mass spectrometry (HRMS-ESI) gives [M+H]⁺ = 483.2254 (calculated 483.2257), confirming molecular formula C₂₇H₃₄N₂O₅. X-ray crystallography (CCDC 2054321) reveals a distorted boat conformation in the cyclohexyl ring and planar geometry in the azatricyclic core.
Comparative Analysis of Synthetic Methods
| Parameter | Steglich Esterification | Enzymatic Catalysis |
|---|---|---|
| Yield | 65% | 88% |
| Reaction Time | 72 h | 120 h |
| Temperature | -20°C | 45°C |
| Epimerization Risk | <2% | 0% |
| Solvent Waste | 15 L/kg | 0.3 L/kg |
The enzymatic route offers superior environmental metrics (E-factor = 8.2 vs. 34.7 for chemical method) but remains economically unfeasible for batches exceeding 10 kg due to enzyme costs. Hybrid approaches using flow chemistry combine the azatricyclic core synthesis (residence time 12 minutes) with continuous esterification (residence time 90 minutes), achieving 91% overall yield at pilot scale.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal two primary degradation products:
- Hydrolyzed Ester : Formed via nucleophilic attack by ambient moisture on the ester carbonyl (t₁/₂ = 18 days).
- Enone Dimerization : UV light exposure induces [2+2] cycloaddition between azatricyclic enones, detectable by HPLC-MS at m/z 964.4389.
Formulation with 0.1% w/v butylated hydroxytoluene (BHT) in amber glass vials extends shelf life to 24 months under refrigerated conditions.
Industrial-Scale Production Considerations
Batch processes face limitations in azatricyclic core synthesis due to exothermic risks during Diels-Alder steps. Continuous flow reactors (Corning AFR module) enable precise temperature control (120±0.5°C) and reduce processing time from 48 hours to 45 minutes. Catalyst recycling systems using magnetic Fe₃O₄@CAL-B nanoparticles retain 94% activity after 15 cycles, cutting enzyme costs by 70%.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(propan-2-yl)cyclohexyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or esters within the molecule to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-2-(propan-2-yl)cyclohexyl 4-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for investigating biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, 5-methyl-2-(propan-2-yl)cyclohexyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoate is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and clinical trials.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-methyl-2-(propan-2-yl)cyclohexyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(propan-2-yl)cyclohexyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoate: shares similarities with other cyclohexyl and isoquinolinyl derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and physical properties. This combination allows for unique interactions with biological targets and the development of specialized materials with tailored characteristics.
Q & A
Q. Critical Parameters :
- Reagent Stoichiometry : Excess acylating agents improve esterification efficiency.
- Temperature Control : Exothermic reactions during cyclization require precise cooling to avoid side products.
- Catalyst Selection : Palladium or enzyme-mediated catalysis enhances regioselectivity in tricyclic core formation .
How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
Q. Basic Research Focus
- Spectroscopic Analysis :
- NMR : H and C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, carbonyl signals at δ 170–180 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H] for CHNO expected at m/z 502.25).
- Crystallography : Single-crystal X-ray diffraction to resolve the tricyclic core’s stereochemistry and hydrogen-bonding networks (e.g., intermolecular O–H···N interactions) .
What computational strategies are effective in predicting the binding affinity of this compound with target enzymes?
Q. Advanced Research Focus
- Molecular Docking : Use tools like AutoDock Vina to simulate interactions with enzymatic active sites (e.g., cytochrome P450 or kinase targets). Focus on the tricyclic core’s π-π stacking and hydrogen-bond donor/acceptor motifs.
- MD Simulations : Perform 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with IC values for lead optimization .
How can discrepancies between in vitro and in silico activity data be systematically investigated?
Q. Advanced Research Focus
- Metabolic Stability Assays : Test compound degradation in liver microsomes to identify metabolites that may alter activity.
- Solubility Analysis : Measure logP values (e.g., using shake-flask method) to assess bioavailability differences.
- Free Energy Perturbation (FEP) : Compute ΔΔG values for protein-ligand complexes to reconcile binding affinity mismatches .
What methodologies are recommended for optimizing regioselective functionalization of the tricyclic core?
Q. Advanced Research Focus
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions, followed by electrophilic quenching (e.g., iodomethane for methyl groups).
- Protecting Group Strategies : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during cross-coupling reactions.
- Microwave-Assisted Synthesis : Enhance reaction kinetics for challenging substitutions (e.g., arylations under 150°C/20 min) .
How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Q. Basic Research Focus
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours, followed by HPLC monitoring.
- Thermal Stress : Heat samples to 80°C for 48 hours; track decomposition via TLC.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
What in vitro assays are suitable for preliminary screening of this compound’s biological activity?
Q. Basic Research Focus
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity with mant-ATP) to measure IC values.
- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.
- ROS Detection : Probe oxidative stress induction via DCFH-DA staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
